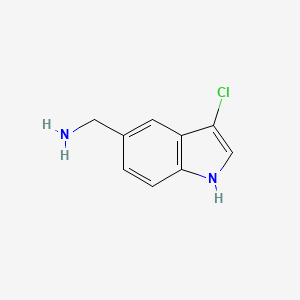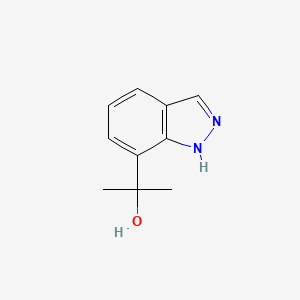![molecular formula C21H33N3O3 B8710187 TERT-BUTYL 7-(4-AMINO-3-ISOPROPOXYPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE](/img/structure/B8710187.png)
TERT-BUTYL 7-(4-AMINO-3-ISOPROPOXYPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TERT-BUTYL 7-(4-AMINO-3-ISOPROPOXYPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 7-(4-AMINO-3-ISOPROPOXYPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the amino group: This step often involves the use of amination reactions, where an amine group is introduced into the molecule.
Attachment of the propan-2-yloxy group: This can be done through etherification reactions, where an alcohol reacts with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
TERT-BUTYL 7-(4-AMINO-3-ISOPROPOXYPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
TERT-BUTYL 7-(4-AMINO-3-ISOPROPOXYPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of TERT-BUTYL 7-(4-AMINO-3-ISOPROPOXYPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-methylpropan-1-ol: A simpler compound with similar functional groups but lacking the spirocyclic structure.
1-Amino-2-methylpropan-2-ol: Another related compound with a different arrangement of functional groups.
Uniqueness
The uniqueness of TERT-BUTYL 7-(4-AMINO-3-ISOPROPOXYPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This structure can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.
Eigenschaften
Molekularformel |
C21H33N3O3 |
|---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
tert-butyl 7-(4-amino-3-propan-2-yloxyphenyl)-1,7-diazaspiro[4.4]nonane-1-carboxylate |
InChI |
InChI=1S/C21H33N3O3/c1-15(2)26-18-13-16(7-8-17(18)22)23-12-10-21(14-23)9-6-11-24(21)19(25)27-20(3,4)5/h7-8,13,15H,6,9-12,14,22H2,1-5H3 |
InChI-Schlüssel |
NPZIKYXRTWUPBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=CC(=C1)N2CCC3(C2)CCCN3C(=O)OC(C)(C)C)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Thiaspiro[3.5]non-2-en-1-one, 3-ethoxy-, 7,7-dioxide](/img/structure/B8710130.png)




![4-Chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B8710149.png)
![3-[2-(4-Tert-butylphenoxy)acetamido]benzamide](/img/structure/B8710155.png)




![2,6-Dimethyl-4-(4-nitrophenyl)-5-[3-(4,4-diphenylpiperidino)propylcarbamoyl]-1,4-dihydropyridine-3-carboxylic acid methyl ester](/img/structure/B8710191.png)

